molecular formula C6H7N5 B6227024 7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 55457-14-2

7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No.: B6227024
CAS No.: 55457-14-2
M. Wt: 149.2
InChI Key:
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Description

7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is a heterocyclic compound with the molecular formula C6H7N5. It is known for its unique structure, which combines a pyrazole ring fused with a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylpyrazole with cyanogen bromide, followed by cyclization to form the desired triazine ring .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but scaled up to meet industrial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-methylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. This interaction can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine is unique due to its specific substitution pattern, which can significantly impact its chemical properties and biological activities. The presence of the methyl group at the 7-position can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

55457-14-2

Molecular Formula

C6H7N5

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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